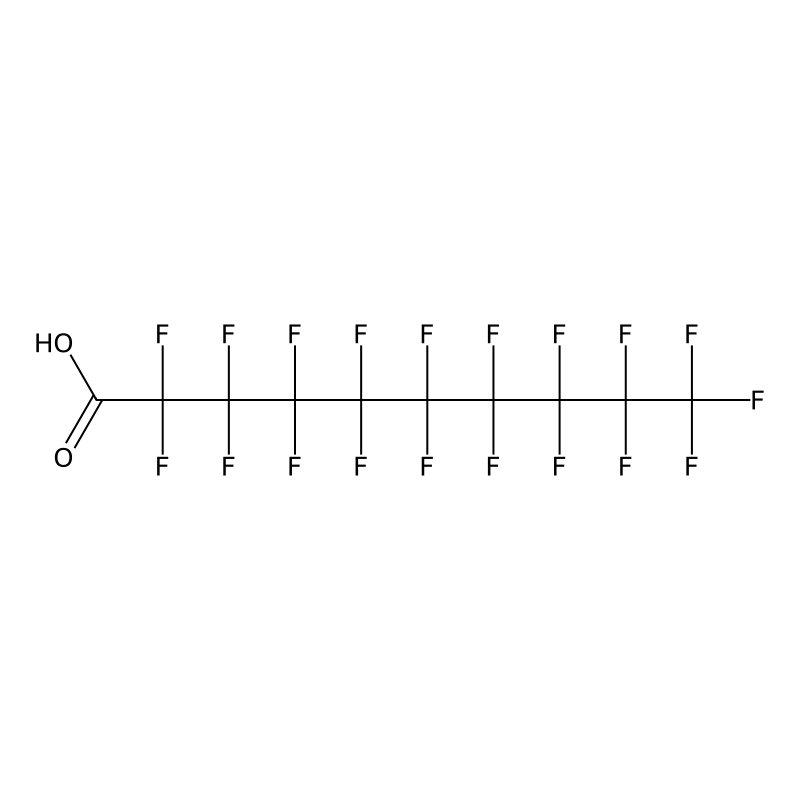

Perfluorodecanoic acid

C9F19COOH

Content Navigation

In high-temperature material synthesis, shorter-chain perfluoroalkyl acids like PFOA (C8) suffer premature volatilization and weak self-assembly, compromising coating uniformity and extraction efficiency. Perfluorodecanoic acid (PFDA, C10) provides a robust solution:

- Higher boiling point (218 °C) ensures thermal stability in curing processes.

- Enhanced fluorous-fluorous interactions yield denser self-assembled monolayers with higher contact angles.

- Superior binding affinity for fluorophilic SPE cartridges and COFs, serving as an analytical benchmark.

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9F19COOH

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Perfluorodecanoic acid (PFDA, CAS 335-76-2) is a highly stable, long-chain perfluorinated carboxylic acid (PFCA) characterized by a fully fluorinated nine-carbon tail and a terminal carboxylic acid group. In industrial and advanced materials research, it is primarily procured as a high-performance fluorosurfactant, a precursor for ultra-low surface energy coatings, and an analytical standard for environmental and toxicological modeling. Its extended perfluoroalkyl chain imparts extreme hydrophobicity, oleophobicity, and chemical inertness, making it highly resistant to thermal degradation, acids, bases, and oxidizing agents[1].

Research Fit

Substituting PFDA with shorter-chain perfluoroalkyl acids, such as perfluorooctanoic acid (PFOA, C8) or perfluorononanoic acid (PFNA, C9), or with non-fluorinated decanoic acid, fundamentally alters the thermodynamic and interfacial properties of the resulting system. The two additional -CF2- groups compared to PFOA significantly increase the strength of intermolecular fluorous-fluorous interactions, which directly dictates the packing density in self-assembled monolayers (SAMs) and the critical micelle concentration (CMC) in aqueous solutions [1]. Consequently, using a shorter-chain analog leads to premature volatilization during high-temperature processing, reduced contact angles in hydrophobic coatings, and weaker binding affinities in fluorophilic extraction matrices, rendering generic substitution non-viable for precision material science and analytical applications[2].

Substitution Risk

References

- [1] Toxicological Profile for Perfluoroalkyls. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services.

- [2] Room-Temperature Synthesis of a Multifunctional Covalent Organic Framework for Highly Efficient Extraction of Anionic Per- and Polyfluoroalkyl Substances. Analytical Chemistry, 2024.

Thermal Volatility and High-Temperature Processing Window

For high-temperature applications, the thermal volatility of the fluorosurfactant is a critical procurement factor. PFDA exhibits a significantly higher boiling point than its C8 counterpart, PFOA. This extended thermal window prevents premature outgassing and ensures the surfactant remains active during elevated thermal curing or polymer blending processes .

| Evidence Dimension | Boiling Point (Volatility) |

| Target Compound Data | 218 °C at 740 mmHg |

| Comparator Or Baseline | PFOA (C8): ~189-192 °C |

| Quantified Difference | ~25-30 °C higher boiling point for PFDA |

| Conditions | Standard atmospheric pressure |

Prevents premature volatilization and material loss during high-temperature polymer blending and coating curing processes.

Monolayer Packing Density and Extreme Hydrophobicity

In the fabrication of low-surface-energy coatings, the length of the perfluorinated chain dictates the packing density and resulting hydrophobicity. PFDA, with its C10 chain, forms highly ordered, densely packed self-assembled monolayers (SAMs) that achieve significantly higher water contact angles than non-fluorinated decanoic acid or shorter-chain PFCAs. The rigid, all-trans conformation of the extended perfluorinated tail maximizes fluorous-fluorous interchain interactions[1].

| Evidence Dimension | Water Contact Angle (Hydrophobicity) |

| Target Compound Data | Contact angles routinely exceeding 110-120° in optimized SAMs |

| Comparator Or Baseline | Non-fluorinated decanoic acid and short-chain PFCAs (significantly lower contact angles, <100°) |

| Quantified Difference | >20° increase in water contact angle compared to hydrocarbon analogs |

| Conditions | Vapor or solution-deposited monolayers on solid substrates |

Essential for manufacturing ultra-low surface energy components, such as anti-stiction layers in microelectromechanical systems (MEMS).

Fluorous-Fluorous Binding Affinity for Extraction Matrices

When designing or calibrating PFAS remediation technologies, the target compound's binding affinity to the sorbent is paramount. PFDA demonstrates exceptionally high retention on fluorophilic solid-phase extraction (F-SPE) matrices and covalent organic frameworks (COFs) due to the enhanced van der Waals and fluorous-fluorous interactions provided by its 10-carbon structure. Shorter analogs like PFOA exhibit lower adsorption energies and elute more readily [1].

| Evidence Dimension | Sorbent Retention / Adsorption Energy |

| Target Compound Data | Near-complete retention with high adsorption capacity (e.g., up to 521 mg/g on specific COFs) |

| Comparator Or Baseline | PFOA / PFHxA (lower adsorption energies, e.g., PFOA Eads ~ -33 kcal/mol, with faster elution) |

| Quantified Difference | Significantly stronger binding energy and higher retention times for PFDA |

| Conditions | Competitive binding assays on fluorophilic sorbents and COFs |

Validates PFDA as a mandatory heavy-chain benchmark for calibrating high-efficiency PFAS filtration membranes and environmental sensors.

Interfacial Activity and Depressed Surface pKa

The surface pKa of a surfactant determines its ionization state and activity at the air-water interface under varying pH conditions. The strong electron-withdrawing effect of PFDA's 19 fluorine atoms significantly depresses its surface pKa compared to non-fluorinated decanoic acid. This ensures that PFDA remains largely dissociated and interfacially active even in highly acidic environments where hydrocarbon surfactants would protonate and lose efficacy[1].

| Evidence Dimension | Surface pKa and Ionization |

| Target Compound Data | Strongly depressed surface pKa, maintaining anionic state at low pH |

| Comparator Or Baseline | Non-fluorinated decanoic acid (higher pKa, weaker acid) |

| Quantified Difference | Orders of magnitude difference in hydronium ion concentration required for protonation |

| Conditions | Air-water interface tensiometry under acidic to neutral pH |

Ensures reliable surfactant performance and stable emulsion formation in acidic industrial formulations where hydrocarbon surfactants fail.

Ultra-Low Surface Energy Coatings for MEMS

Utilizing PFDA's enhanced fluorous-fluorous interchain interactions and high contact angle capabilities to create dense, anti-stiction, hydrophobic, and oleophobic self-assembled monolayers on silicon or metal components [1].

High-Temperature Fluoropolymer Processing

Leveraging PFDA's elevated 218 °C boiling point to act as a stable fluorosurfactant or processing aid in thermal curing environments where shorter-chain analogs like PFOA would prematurely volatilize .

Calibration of Advanced PFAS Remediation Sorbents

Employing PFDA as a high-affinity, long-chain standard to test the maximum binding capacity and retention efficiency of novel covalent organic frameworks (COFs) and fluorophilic solid-phase extraction (F-SPE) cartridges [2].

Acidic Emulsion and Formulation Stabilization

Using PFDA's significantly depressed surface pKa and extreme chemical resistance to maintain interfacial tension reduction and emulsion stability in highly acidic or oxidative industrial baths[3].

Application Fit

References

- [1] Vapor deposition of strongly bonded hydrocarbon films on diamondlike carbon surfaces. Journal of Applied Physics, 2005.

- [3] Room-Temperature Synthesis of a Multifunctional Covalent Organic Framework for Highly Efficient Extraction of Anionic Per- and Polyfluoroalkyl Substances. Analytical Chemistry, 2024.

- [4] Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). ACS Earth and Space Chemistry, 2023.

Physical Description

Liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (85.42%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

PFAS -> PFcarboxylic acids (PFCA)

PFAS

General Manufacturing Information

2: Cui Q, Shi F, Pan Y, Zhang H, Dai J. Per- and polyfluoroalkyl substances (PFASs) in the blood of two colobine monkey species from China: Occurrence and exposure pathways. Sci Total Environ. 2019 Jul 15;674:524-531. doi: 10.1016/j.scitotenv.2019.04.118. Epub 2019 Apr 11. PubMed PMID: 31022542.

3: Domínguez A, Salazar Z, Betancourt M, Ducolomb Y, Casas E, Fernández F, Bahena I, Salomón A, Teteltitla M, Martínez R, Chaparro A, Cuapio P, Salazar-López C, Bonilla E. Effect of perfluorodecanoic acid on pig oocyte viability, intracellular calcium levels and gap junction intercellular communication during oocyte maturation in vitro. Toxicol In Vitro. 2019 Apr 1;58:224-229. doi: 10.1016/j.tiv.2019.03.041. [Epub ahead of print] PubMed PMID: 30946969.

4: Kim H, Ekpe OD, Lee JH, Kim DH, Oh JE. Field-scale evaluation of the uptake of Perfluoroalkyl substances from soil by rice in paddy fields in South Korea. Sci Total Environ. 2019 Jun 25;671:714-721. doi: 10.1016/j.scitotenv.2019.03.240. Epub 2019 Mar 16. PubMed PMID: 30939324.

5: Liu F, Fan Z, Song N, Han M, Yan M, Guo LH, Jihui J, Liu S. XRCC4, which is inhibited by PFDA, regulates DNA damage repair and cell chemosensitivity. J Cell Biochem. 2019 Mar 4. doi: 10.1002/jcb.28534. [Epub ahead of print] PubMed PMID: 30834581.

6: MacInnis JJ, Lehnherr I, Muir DCG, Quinlan R, De Silva AO. Characterization of perfluoroalkyl substances in sediment cores from High and Low Arctic lakes in Canada. Sci Total Environ. 2019 May 20;666:414-422. doi: 10.1016/j.scitotenv.2019.02.210. Epub 2019 Feb 15. PubMed PMID: 30802657.

7: Viada B, Cámara CI, Yudi LM. Destabilizing effect of perfluorodecanoic acid on simple membrane models. Soft Matter. 2019 Mar 13;15(11):2447-2462. doi: 10.1039/c8sm02301h. PubMed PMID: 30801603.

8: Mamsen LS, Björvang RD, Mucs D, Vinnars MT, Papadogiannakis N, Lindh CH, Andersen CY, Damdimopoulou P. Concentrations of perfluoroalkyl substances (PFASs) in human embryonic and fetal organs from first, second, and third trimester pregnancies. Environ Int. 2019 Mar;124:482-492. doi: 10.1016/j.envint.2019.01.010. Epub 2019 Jan 24. PubMed PMID: 30684806.

9: Gui D, Zhang M, Zhang T, Zhang B, Lin W, Sun X, Yu X, Liu W, Wu Y. Bioaccumulation behavior and spatiotemporal trends of per- and polyfluoroalkyl substances in Indo-Pacific humpback dolphins from the Pearl River Estuary, China. Sci Total Environ. 2019 Mar 25;658:1029-1038. doi: 10.1016/j.scitotenv.2018.12.278. Epub 2018 Dec 19. PubMed PMID: 30677968.

10: Jansen A, Müller MHB, Grønnestad R, Klungsøyr O, Polder A, Skjerve E, Aaseth J, Lyche JL. Decreased plasma levels of perfluoroalkylated substances one year after bariatric surgery. Sci Total Environ. 2019 Mar 20;657:863-870. doi: 10.1016/j.scitotenv.2018.11.453. Epub 2018 Dec 3. PubMed PMID: 30677951.

11: Ernst A, Brix N, Lauridsen LLB, Olsen J, Parner ET, Liew Z, Olsen LH, Ramlau-Hansen CH. Exposure to Perfluoroalkyl Substances during Fetal Life and Pubertal Development in Boys and Girls from the Danish National Birth Cohort. Environ Health Perspect. 2019 Jan;127(1):17004. doi: 10.1289/EHP3567. PubMed PMID: 30628845; PubMed Central PMCID: PMC6378681.

12: Shu H, Lindh CH, Wikström S, Bornehag CG. Temporal trends and predictors of perfluoroalkyl substances serum levels in Swedish pregnant women in the SELMA study. PLoS One. 2018 Dec 31;13(12):e0209255. doi: 10.1371/journal.pone.0209255. eCollection 2018. PubMed PMID: 30596681; PubMed Central PMCID: PMC6312341.

13: Jain RB, Ducatman A. Selective Associations of Recent Low Concentrations of Perfluoroalkyl Substances With Liver Function Biomarkers: NHANES 2011 to 2014 Data on US Adults Aged ≥20 Years. J Occup Environ Med. 2019 Apr;61(4):293-302. doi: 10.1097/JOM.0000000000001532. PubMed PMID: 30589657.

14: Jain RB, Ducatman A. Perfluoroalkyl substances follow inverted U-shaped distributions across various stages of glomerular function: Implications for future research. Environ Res. 2019 Feb;169:476-482. doi: 10.1016/j.envres.2018.11.033. Epub 2018 Nov 27. PubMed PMID: 30530087.

15: Kim SJ, Choi EJ, Choi GW, Lee YB, Cho HY. Exploring sex differences in human health risk assessment for PFNA and PFDA using a PBPK model. Arch Toxicol. 2019 Feb;93(2):311-330. doi: 10.1007/s00204-018-2365-y. Epub 2018 Nov 27. PubMed PMID: 30483840.

16: Zhang Z, Song N, Peng Y, Fan Z, Han M, Zhao M, Dong T, Liu S. Evironmental pollutant perfluorodecanoic acid upregulates cIAP2 to suppress gastric cell senescence. Oncol Rep. 2019 Feb;41(2):981-988. doi: 10.3892/or.2018.6856. Epub 2018 Nov 9. PubMed PMID: 30431128.

17: Jain RB, Ducatman A. Roles of gender and obesity in defining correlations between perfluoroalkyl substances and lipid/lipoproteins. Sci Total Environ. 2019 Feb 25;653:74-81. doi: 10.1016/j.scitotenv.2018.10.362. Epub 2018 Oct 29. PubMed PMID: 30408670.

18: Jain RB. Time trends over 2003-2014 in the concentrations of selected perfluoroalkyl substances among US adults aged ≥20 years: Interpretational issues. Sci Total Environ. 2018 Dec 15;645:946-957. doi: 10.1016/j.scitotenv.2018.07.198. Epub 2018 Jul 22. PubMed PMID: 30248883.

19: Ledda C, La Torre G, Cinà D, Paravizzini G, Vitale E, Pavone P, Iavicoli I, Rapisarda V. Serum concentrations of perfluorinated compounds among children living in Sicily (Italy). Toxicol Lett. 2018 Dec 1;298:186-193. doi: 10.1016/j.toxlet.2018.09.001. Epub 2018 Sep 11. PubMed PMID: 30217717.

20: Elmoznino J, Vlahos P, Whitney M. Occurrence and partitioning behavior of perfluoroalkyl acids in wastewater effluent discharging into the Long Island Sound. Environ Pollut. 2018 Dec;243(Pt A):453-461. doi: 10.1016/j.envpol.2018.07.076. Epub 2018 Jul 23. PubMed PMID: 30212799.

Explore Compound Types